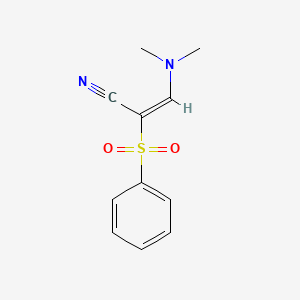

(2E)-3-(Dimethylamino)-2-(phenylsulfonyl)acrylonitrile

Description

Historical Development and Evolution of Sulfonyl Acrylonitrile Chemistry

The chemistry of sulfonyl acrylonitriles traces its origins to foundational work on acrylonitrile synthesis. Acrylonitrile itself was first synthesized by Charles Moureu in 1893, but its industrial-scale production via the SOHIO process—ammoxidation of propylene—revolutionized accessibility to acrylonitrile derivatives. Sulfonyl acrylonitriles emerged as a distinct subclass in the late 20th century, with early studies focusing on their electrophilic reactivity and potential as Michael acceptors. The integration of sulfonyl groups into acrylonitrile frameworks gained momentum in the 2000s, driven by discoveries in covalent inhibitor design. For instance, Bachovchin et al. (2011) identified sulfonyl acrylonitriles as selective covalent inhibitors of serine hydrolases, highlighting their utility in chemical biology.

The synthesis of (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylonitrile represents an advancement in stereochemical control, leveraging E-selective conjugate additions to stabilize the α,β-unsaturated nitrile system. Early routes relied on nucleophilic substitution of sulfonyl chlorides with acrylonitrile precursors, but modern protocols employ organosuperbase-mediated activation to enhance regioselectivity.

Table 1: Key Milestones in Sulfonyl Acrylonitrile Development

Significance in Modern Organic and Medicinal Chemistry Research

Sulfonyl acrylonitriles occupy a critical niche due to their dual functionality: the sulfonyl group acts as an electron-withdrawing stabilizer, while the acrylonitrile moiety serves as a reactive handle for covalent bond formation. This combination underpins their utility in:

- Covalent inhibitor design : The electrophilic β-carbon in this compound facilitates selective modification of catalytic residues in enzymes. For example, PME-1 inhibition by analogous compounds demonstrated nanomolar potency and cellular activity.

- Materials science : The compound’s conjugated system enables π-stacking interactions, making it a candidate for organic semiconductors and light-emitting polymers.

Recent studies emphasize its role in SuFEx (Sulfur Fluoride Exchange) click chemistry , where sulfonyl fluorides are converted to radicals for modular coupling. This expands applications in polymer synthesis and bioconjugation.

Current Research Trends and Novel Applications

Contemporary research focuses on three domains:

- Photoredox Catalysis : Cooperative organosuperbase-photoredox systems activate sulfonyl acrylonitriles for E-selective alkene coupling, yielding vinyl sulfones with >90% stereochemical purity.

- Polymer Functionalization : Incorporation of this compound into copolymers enhances thermal stability and optoelectronic properties. For instance, its electron-deficient nitrile group improves charge transport in thin-film transistors.

- Chemical Biology Probes : The dimethylamino group in this compound enables pH-dependent solubility, facilitating cell membrane penetration for target engagement studies.

Position of this compound in Contemporary Research

This compound exemplifies the convergence of synthetic innovation and applied research. Key attributes include:

- Structural uniqueness : The phenylsulfonyl group enhances electrophilicity at the β-carbon, while the dimethylamino group tunes solubility and stereoelectronic effects.

- Synthetic versatility : It serves as a precursor for heterocyclic scaffolds via cycloadditions and annulations. For example, intramolecular Heck reactions with indole derivatives yield fused polycycles relevant to drug discovery.

- Industrial relevance : Scalable synthesis routes (e.g., batch processes with triethylamine catalysis) support its use in high-throughput screening libraries.

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-13(2)9-11(8-12)16(14,15)10-6-4-3-5-7-10/h3-7,9H,1-2H3/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGILLZYBNAKKM-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794338 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(Dimethylamino)-2-(phenylsulfonyl)acrylonitrile typically involves the reaction of dimethylamine with a suitable acrylonitrile derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the dimethylamine, followed by the addition of the acrylonitrile derivative to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(Dimethylamino)-2-(phenylsulfonyl)acrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted acrylonitrile derivatives.

Scientific Research Applications

(2E)-3-(Dimethylamino)-2-(phenylsulfonyl)acrylonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-3-(Dimethylamino)-2-(phenylsulfonyl)acrylonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, its interaction with enzymes involved in oxidative stress pathways can lead to the modulation of cellular responses.

Comparison with Similar Compounds

(a) Sulfonyl Acrylonitriles with Aromatic Substitutions

(E)-3-(Phenylsulfonyl)acrylonitrile (CAS 64326-47-2) Structure: Lacks the dimethylamino group at C3. Molecular Formula: C₉H₇NO₂S. Applications: Used as a precursor in photoredox-catalyzed carbamoyl radical additions .

(E)-3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile (CAS 129200-98-2) Structure: Contains a 4-chlorophenyl substituent at C3 instead of dimethylamino. Molecular Formula: C₁₅H₁₀ClNO₂S. Applications: Studied for its antiproliferative activity in cancer cell lines . Key Difference: The chloro group enhances electrophilicity but reduces solubility compared to the dimethylamino variant .

(b) Sulfonyl Acrylonitriles with Heterocyclic Moieties

(E)-3-(1-(Phenylsulfonyl)-1H-pyrrol-2-yl)-2-(phenylsulfonyl)acrylonitrile (Compound 24) Structure: Dual phenylsulfonyl groups and a pyrrole ring at C3. Synthesis: Low yield (5%) due to steric hindrance from bulky substituents .

(E)-3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acrylonitrile (Compound 2r) Structure: Pyrazole ring at C3. Synthesis: High yield (94%) via Knoevenagel condensation .

Physicochemical and Spectroscopic Comparisons

Biological Activity

(2E)-3-(Dimethylamino)-2-(phenylsulfonyl)acrylonitrile, also known as a dimethylamino acrylonitrile derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a dimethylamino group and a phenylsulfonyl moiety, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N2O2S, with the following structural features:

- Dimethylamino Group : Contributes to the compound's basic properties.

- Phenylsulfonyl Moiety : Enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, potentially influencing biochemical pathways related to cell proliferation and apoptosis.

Target Interactions

Biological Activity Data

Recent studies have highlighted the biological efficacy of acrylonitrile derivatives, including this compound. Below is a summary of relevant findings:

| Activity | Cell Lines / Pathogens | GI50 (μM) | TGI (μM) |

|---|---|---|---|

| Antitumor | HL-60 (leukemia), NCI-H522 (lung) | 0.0244 - 5.06 | 0.0866 - 0.938 |

| Antimicrobial | Gram-positive and Gram-negative bacteria | Not specified | Not specified |

Case Studies

- Antitumor Activity : A study evaluating indole-acrylonitrile derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, indicating a promising avenue for further research in cancer therapeutics .

- Antimicrobial Properties : Another investigation into acrylonitrile derivatives demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the acrylonitrile structure could enhance efficacy against resistant strains .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:

- Solubility : The presence of polar functional groups may enhance solubility in aqueous environments.

- Bioavailability : Further studies are needed to evaluate absorption, distribution, metabolism, and excretion (ADME) parameters.

Q & A

Q. What analytical workflows resolve conflicting spectral data in structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.